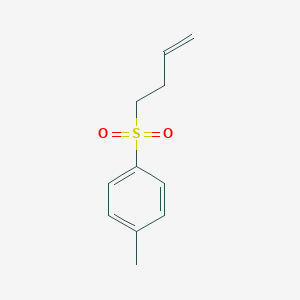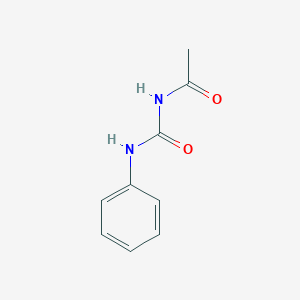
Dichlorobis(ethylenediamine)rhodium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dichlorobis(ethylenediamine)rhodium(III) is a coordination complex with the formula [Rh(en)₂Cl₂]Cl, where “en” stands for ethylenediamine. This compound is notable for its octahedral geometry, where the rhodium center is coordinated by two ethylenediamine ligands and two chloride ions. It is a member of the broader class of coordination compounds that have significant applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(ethylenediamine)rhodium(III) typically involves the reaction of rhodium(III) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{RhCl}_3 + 2 \text{en} \rightarrow [\text{Rh(en)}_2\text{Cl}_2]\text{Cl} ]
The reaction is usually performed at elevated temperatures to facilitate the coordination of ethylenediamine to the rhodium center. The product is then isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of dichlorobis(ethylenediamine)rhodium(III) may involve more sophisticated techniques to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and advanced purification methods such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Dichlorobis(ethylenediamine)rhodium(III) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other amines.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Isomerization Reactions: The compound can exist in different geometrical isomers, such as cis and trans forms.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like ammonia or other amines in aqueous or alcoholic solutions.
Oxidation-Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Isomerization Reactions: Often require specific conditions such as changes in temperature or pH to facilitate the conversion between isomers.
Major Products Formed
Substitution Reactions: Products include various substituted rhodium complexes.
Oxidation-Reduction Reactions: Products depend on the specific redox conditions but can include different oxidation states of rhodium complexes.
Isomerization Reactions: Products include different geometrical isomers of the original compound.
科学的研究の応用
Dichlorobis(ethylenediamine)rhodium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and other cellular components.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism by which dichlorobis(ethylenediamine)rhodium(III) exerts its effects involves the coordination of the rhodium center to various substrates. The ethylenediamine ligands provide stability to the complex, while the rhodium center can interact with other molecules through coordination bonds. This interaction can lead to the activation of substrates, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
Dichlorobis(ethylenediamine)cobalt(III): Similar in structure but with cobalt as the central metal.
Dichlorobis(ethylenediamine)iridium(III): Similar in structure but with iridium as the central metal.
Dichlorobis(ethylenediamine)platinum(II): Similar in structure but with platinum as the central metal.
Uniqueness
Dichlorobis(ethylenediamine)rhodium(III) is unique due to the specific properties of rhodium, such as its ability to facilitate certain catalytic reactions more efficiently than cobalt, iridium, or platinum complexes. Additionally, the stability and reactivity of the rhodium complex can differ significantly from those of similar compounds, making it particularly valuable in specific applications.
特性
CAS番号 |
15444-62-9 |
|---|---|
分子式 |
C4H16Cl3N4Rh |
分子量 |
329.46 g/mol |
IUPAC名 |
dichlororhodium(1+);ethane-1,2-diamine;chloride |
InChI |
InChI=1S/2C2H8N2.3ClH.Rh/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 |
InChIキー |
WMPVJKZXLZMGHJ-UHFFFAOYSA-K |
SMILES |
C(CN)N.C(CN)N.Cl[Rh+]Cl |
正規SMILES |
C(CN)N.C(CN)N.[Cl-].Cl[Rh+]Cl |
Key on ui other cas no. |
15444-62-9 |
同義語 |
DCER dichlorobis(ethylenediamine)rhodium(III) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)


![9,10-Dihydro-9,10-[1,2]benzenoacridine](/img/structure/B91315.png)
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)
![3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene](/img/structure/B91319.png)







